molecular formula C11H9NO2 B1626407 8-Amino-2-naphthoic acid CAS No. 5043-19-6

8-Amino-2-naphthoic acid

Cat. No.: B1626407
CAS No.: 5043-19-6
M. Wt: 187.19 g/mol
InChI Key: PBWULNOSRHQTHZ-UHFFFAOYSA-N
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Description

8-Amino-2-naphthoic acid is an organic compound with the chemical formula C11H9NO2. It is a derivative of naphthalene, containing both an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

8-Amino-2-naphthoic acid is a complex organic compound that has been found to interact with several biological targets. It has been reported to have inhibitory activity against monoamine oxidase (MAO) . MAO is an enzyme that plays a crucial role in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which can have various effects on mood and behavior .

Mode of Action

It is believed to function as acompetitive and reversible inhibitor of MAO . This means that it binds to the active site of the enzyme, preventing it from interacting with its normal substrates, but can be displaced from the site under certain conditions . The compound’s amide linker contributes to a stable hydrogen bond with the crucial aromatic cage amino acid Try-444 through the carboxylic atom .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the metabolism of neurotransmitters. By inhibiting MAO, the compound can disrupt the normal breakdown of neurotransmitters, leading to increased levels in the brain . This can affect various downstream pathways and processes, including mood regulation and response to stress .

Pharmacokinetics

It is known that the compound can be synthesized via an autoclave method, suggesting that it may be stable under high-pressure and high-temperature conditions .

Result of Action

The primary result of the action of this compound is an increase in the levels of certain neurotransmitters in the brain due to its inhibition of MAO . This can have various effects, depending on the specific neurotransmitters involved and the individual’s unique biochemistry. For example, increased levels of dopamine can lead to enhanced mood and motivation, while elevated serotonin levels can have an antidepressant effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can potentially affect the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

8-Amino-2-naphthoic acid possesses both acidic and basic properties. The carboxylic acid group can donate a proton, making it slightly acidic. On the other hand, the amino group can accept a proton, giving it weak basic characteristics . It is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone .

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that amino acids and their derivatives can have significant impacts on cellular processes. They can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that amino acids and their derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that amino acids and their derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that amino acids and their derivatives can have varying effects at different dosages .

Metabolic Pathways

It is known that amino acids and their derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that amino acids and their derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that amino acids and their derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Amino-2-naphthoic acid can be synthesized through several methods. One common method involves heating 3-hydroxy-2-naphthoic acid with ammonia under pressure in the presence of catalysts. The reaction is carried out in an autoclave at a temperature of 195°C for 36 hours, with a pressure of about 400 lb . The reaction mixture is then treated with concentrated hydrochloric acid, followed by filtration and purification steps to obtain the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of autoclaves and continuous stirring or shaking ensures efficient mixing and reaction completion. The product is then isolated and purified through a series of filtration and washing steps .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Amino-2-naphthoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 8-Amino-2-naphthoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a fluorescent probe and its potential therapeutic properties further distinguish it from similar compounds .

Properties

IUPAC Name

8-aminonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWULNOSRHQTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90540925
Record name 8-Aminonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5043-19-6
Record name 8-Aminonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90540925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the procedure of W. Adcock, et al. Aust. J. Chem. 18, 1351 (1965), a mixture of ethyl 8-amino-2-naphthoate (5.2 g, 0.024 mol), 1N NaOH (48 mL, 0.048 mol), and dioxane (50 mL) was stirred at room temperature for 3 hours. The dioxane was removed under reduced pressure, and the aqueous phase was diluted with H2O (100 mL) and extracted with ether. Neutralization with acetic acid produced a yellow precipitate which was collected by filtration (3.2 g, 71%), m.p. 221°-223° C.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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